S-8921 is a sodium/bile acid transporter inhibitor developed by Shionogi, primarily aimed at treating hyperlipidemia. This compound functions by inhibiting the ileal sodium-dependent bile acid transporter (IBAT), which plays a critical role in the enterohepatic circulation of bile acids and cholesterol metabolism. By obstructing this transporter, S-8921 effectively reduces serum cholesterol levels and has been studied for its potential benefits in managing cholesterol-related conditions.
S-8921 is classified as a pharmaceutical agent specifically targeting the sodium/bile acid cotransporter. It is synthesized and researched by Shionogi, a pharmaceutical company known for developing innovative treatments for various diseases. The compound is primarily investigated for its applications in reducing serum cholesterol levels, making it relevant in the context of cardiovascular health and metabolic disorders.
The synthesis of S-8921 involves several key steps that utilize various chemical reagents and conditions. While specific synthetic pathways may not be fully detailed in the available literature, it generally includes:
The precise technical details of the synthesis process remain proprietary to Shionogi, but it is expected to follow standard organic chemistry protocols.
S-8921's molecular formula is C₁₅H₁₉N₃O₄S, indicating its composition includes carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural representation reveals functional groups that are essential for its biological activity:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are typically used to confirm the structure.
S-8921 undergoes various chemical reactions that are vital for its pharmacological activity:
The detailed kinetics of these reactions would require further empirical studies to elucidate specific mechanisms.
The mechanism of action for S-8921 involves:
Clinical studies have demonstrated significant reductions in total cholesterol concentrations following treatment with S-8921 over periods ranging from one to two weeks .
S-8921 exhibits several notable physical and chemical properties:
Relevant data regarding these properties can be found in pharmacological studies focused on S-8921's formulation and delivery methods.
S-8921 has been primarily researched for its potential applications in treating hyperlipidemia. Its ability to lower serum cholesterol makes it a candidate for:
Ongoing research continues to explore additional therapeutic uses based on its pharmacological profile and mechanism of action.
The targeted inhibition of the Apical Sodium-Dependent Bile Acid Transporter (ASBT/IBAT) emerged as a rational strategy for cholesterol management following the elucidation of the enterohepatic circulation of bile acids in the late 20th century. Bile acids, synthesized from cholesterol in the liver and secreted into the intestine, undergo efficient reabsorption (>95%) primarily in the ileum via ASBT, a protein encoded by the SLC10A2 gene. This recycling process conserves the bile acid pool, minimizing the hepatic demand for de novo bile acid synthesis from cholesterol. Early pharmacological approaches focused on bile acid sequestrants (BAS) like cholestyramine—non-absorbable resins that bind bile acids in the lumen, preventing reabsorption. While effective in lowering LDL-C (~15-25%), BAS therapies suffered from significant limitations: high dosing requirements (up to 24 g/day), gastrointestinal intolerance (bloating, constipation), and interference with the absorption of fat-soluble vitamins and co-administered drugs [4] [9]. The molecular cloning of human ASBT in 1994-1995 provided a precise target for developing selective, potent, and systemically non-absorbed inhibitors aimed at disrupting ileal bile acid reabsorption with improved tolerability and efficacy profiles compared to polymeric resins [5] [8].
Table 1: Evolution of Bile Acid-Targeted Therapies for Hypercholesterolemia
Therapy Class | Representative Agents | Primary Target/Mechanism | Key Limitations |
---|---|---|---|
Bile Acid Sequestrants (BAS) | Cholestyramine, Colestipol, Colesevelam | Non-specific binding of luminal bile acids | High dose, GI side effects, drug interactions |
1st Generation ASBT Inhibitors | S-8921, SC-435, 2164U90 | Selective inhibition of SLC10A2 (IBAT) | Systemic exposure concerns, metabolite activity |
2nd Generation ASBT Inhibitors | Elobixibat, Linerixibat (GSK2330672) | Optimized potency & reduced systemic absorption | Phase 3 development for cholestatic pruritus |
S-8921 (methyl 1-(3,4-dimethoxyphenyl)-3-(3-ethylvaleryl)-4-hydroxy-6,7,8-trimethoxy-2-naphthoate) was identified in the late 1990s as a potent, selective, and orally active inhibitor of the ileal Na+/bile acid cotransporter (IBAT). Its discovery stemmed from systematic structure-activity relationship (SAR) studies focused on naphthoate derivatives. Early functional characterization demonstrated its core mechanism: competitive inhibition of the sodium-dependent bile acid uptake system in the ileum. Key pharmacological evidence established S-8921's profile:
Table 2: Key Pharmacological Properties of S-8921 from Preclinical Studies
Property | Experimental System | Key Finding | Significance |
---|---|---|---|
Target Specificity | In situ rat intestinal loop | Inhibited TCA & GCA uptake in ileum; No effect on CA uptake in jejunum or glucose/alanine transport | Confirmed selective inhibition of ileal ASBT |
Potency (Direct) | Rat ileal BBMVs | IC50 = 2.1 μM for Na+-dependent TCA uptake | Demonstrated high affinity for the transporter |
Metabolite Activity | Hamster ileal ring assay | S-8921 Glucuronide IC50 = 2.8 μM; S-8921 IC50 >185 μM | Glucuronidation markedly enhances inhibitory potency |
Hypocholesterolemic Effect | Diet-induced hypercholesterolemic rats | Dose-dependent (0.1-10 mg/kg/day) plasma cholesterol reduction over 2 weeks | Validated therapeutic principle in vivo |
The therapeutic rationale for inhibiting ASBT with agents like S-8921 rests on interrupting the enterohepatic circulation (EHC) of bile acids. Under physiological conditions, the EHC is remarkably efficient: the total bile acid pool (3-5 g in humans) cycles 6-10 times per day via ileal reabsorption, resulting in the processing of 20-30 g of bile acids daily. Only ~0.5 g escapes reabsorption and is lost in feces, necessitating compensatory hepatic synthesis from cholesterol. Pharmacological inhibition of ASBT disrupts this cycle:
Furthermore, interrupting the EHC reduces the recycling of potentially cytotoxic secondary bile acids (e.g., deoxycholic acid, lithocholic acid) formed by colonic bacterial metabolism. While not the primary goal for hypercholesterolemia treatment, this may have implications for colonic health. The mechanism offers a complementary approach to HMG-CoA reductase inhibitors (statins), which primarily reduce cholesterol synthesis, thereby potentially providing additive or synergistic LDL-lowering effects when used in combination.
Table 3: Physiological and Pharmacological Impact of ASBT Inhibition on Cholesterol Homeostasis
Process | Physiological State | Effect of ASBT Inhibition (e.g., S-8921) | Net Outcome |
---|---|---|---|
Ileal Bile Acid Reabsorption | >95% efficient via ASBT | Markedly reduced (>50% decrease) | Increased fecal bile acid excretion |
Hepatic Bile Acid Pool | Maintained constant (3-5g in humans) | Depleted due to fecal loss | Upregulation of bile acid synthesis |
CYP7A1 Activity | Suppressed by FXR activation in ileum by reabsorbed BA | De-repressed / Upregulated | Increased conversion of cholesterol to bile acids |
Hepatic Free Cholesterol | Maintained for essential functions | Depleted by demand for bile acid synthesis | Upregulation of LDL Receptor (LDLR) expression |
Plasma LDL-C Clearance | Steady state based on LDLR expression & LDL production | Enhanced LDLR-mediated clearance | Decreased plasma LDL-C concentration |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7